3-(2-Fluorophenyl)pyrrolidine-2,5-dione

Übersicht

Beschreibung

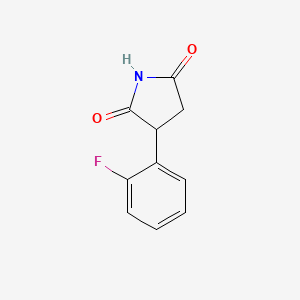

3-(2-Fluorophenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine-2,5-dione under specific conditions. One common method includes:

Condensation Reaction: 2-fluorobenzaldehyde is reacted with pyrrolidine-2,5-dione in the presence of a base such as sodium hydride or potassium carbonate.

Cyclization: The intermediate formed undergoes cyclization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of pyrrolidine-2,5-dione derivatives, including 3-(2-fluorophenyl)pyrrolidine-2,5-dione. These compounds have been tested in various animal seizure models, demonstrating broad-spectrum efficacy.

- Mechanism of Action : The primary mechanism involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition is crucial for reducing neuronal excitability and preventing seizures .

- Efficacy : In a study involving a series of derivatives, compound 30 (which includes similar structural features) exhibited a median effective dose (ED50) of 45.6 mg/kg in the maximal electroshock (MES) test and 39.5 mg/kg in the 6 Hz seizure model. These results suggest that compounds with similar structures may also possess potent anticonvulsant properties .

Antinociceptive Activity

In addition to anticonvulsant effects, derivatives of pyrrolidine-2,5-dione have shown promising results in pain models:

- Pain Models : The compounds were effective in various pain models including the formalin test and capsaicin-induced pain models. For instance, one derivative significantly reduced pain response duration by up to 74% at certain dosages .

- Clinical Implications : These findings indicate potential for developing new analgesic medications that leverage the structure of pyrrolidine-2,5-dione derivatives to manage pain effectively.

IDO1 Inhibition and Cancer Therapy

Another significant application of this compound is its role as an inhibitor of IDO1:

- Mechanism : IDO1 is an enzyme involved in tryptophan metabolism that can suppress immune responses and promote tumor growth. Inhibiting this enzyme can enhance anti-tumor immunity .

- Therapeutic Potential : Pyrrolidine-2,5-dione derivatives have been identified as promising candidates for cancer therapy due to their ability to inhibit IDO1 activity. This inhibition could lead to improved outcomes in cancer treatments by restoring immune function against tumors .

Synthesis and Structural Modifications

The synthesis of this compound involves modifying existing pyrrolidine frameworks to enhance their pharmacological properties:

- Structural Variations : Various studies have synthesized analogs with different substituents on the phenyl ring to evaluate their biological activity. For example, modifications such as introducing halogens or amide groups have been shown to improve stability and activity against specific targets .

Data Summary Table

Wirkmechanismus

The mechanism of action of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance binding affinity and selectivity by forming strong interactions with the target site. This can lead to the modulation of biological pathways, resulting in the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Phenylpyrrolidine-2,5-dione: Lacks the fluorine atom, which may result in different biological activities.

3-(4-Fluorophenyl)pyrrolidine-2,5-dione: The fluorine atom is positioned differently, potentially altering its interaction with biological targets.

3-(2-Chlorophenyl)pyrrolidine-2,5-dione: Contains a chlorine atom instead of fluorine, which can affect its chemical and biological properties.

Uniqueness

The presence of the fluorine atom in 3-(2-Fluorophenyl)pyrrolidine-2,5-dione distinguishes it from similar compounds, potentially enhancing its stability, lipophilicity, and binding affinity to biological targets. These properties make it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

3-(2-Fluorophenyl)pyrrolidine-2,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a fluorophenyl substituent. The presence of the fluorine atom enhances the compound's stability and reactivity, making it a valuable scaffold for drug development. Its chemical formula is .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Carbonic Anhydrase : This compound has been evaluated for its inhibitory effects on human carbonic anhydrase (CA) isoenzymes, particularly hCA I and hCA II. These enzymes play crucial roles in physiological processes such as acid-base balance and respiration .

- Anticonvulsant Activity : Research indicates that derivatives of pyrrolidine-2,5-dione exhibit potent anticonvulsant properties. In animal models, compounds related to this compound have shown effectiveness in seizure models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of pyrrolidine-2,5-dione derivatives. For instance:

- A study demonstrated that certain derivatives exhibited superior efficacy compared to established anticonvulsants like valproic acid, with effective doses (ED50) significantly lower than those of reference drugs .

- The mechanism underlying this activity may involve modulation of calcium currents mediated by L-type calcium channels .

Antinociceptive Activity

In addition to anticonvulsant effects, compounds related to this compound have shown promise in pain management:

- Studies indicate significant antinociceptive activity in various pain models, including formalin-induced pain and neuropathic pain models . This suggests a dual therapeutic potential for managing both seizures and pain.

Comparative Analysis of Biological Activities

A comparative analysis of various pyrrolidine derivatives reveals distinct biological profiles based on structural variations. The following table summarizes key findings regarding the biological activity of selected pyrrolidine derivatives:

| Compound | Anticonvulsant Activity (ED50) | Antinociceptive Activity | Notable Features |

|---|---|---|---|

| This compound | TBD | TBD | Fluorine substitution enhances stability |

| 3-(2-Chlorophenyl)pyrrolidine-2,5-dione | 68.30 mg/kg (MES) | Effective in formalin test | Electron-withdrawing groups enhance activity |

| 1-(4-Fluorophenyl)pyrrolidine-2,5-dione | TBD | TBD | Structural isomer with distinct pharmacokinetics |

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-4-2-1-3-6(8)7-5-9(13)12-10(7)14/h1-4,7H,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSZALYDZSHGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.